molecular formula C13H21NO3S B345164 N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 886124-91-0

N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B345164
CAS No.: 886124-91-0
M. Wt: 271.38g/mol
InChI Key: VAHBVYYHEUIQGC-UHFFFAOYSA-N
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Description

N-Butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide is a high-purity chemical reagent intended for research and development purposes. As a benzenesulfonamide derivative, this compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the synthesis and optimization of novel bioactive molecules. Sulfonamide-based compounds are widely investigated for their potential as enzyme inhibitors and their utility as key intermediates in organic synthesis. Researchers value this family of chemicals for developing structure-activity relationships (SAR). This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Applications: This compound is suited for use in pharmaceutical research, agrochemical development, and as a building block in synthetic organic chemistry. Researchers are encouraged to consult the specific product data sheet for detailed information on physical and chemical properties, safe handling procedures, and structural identifiers.

Properties

IUPAC Name

N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-11(4)14-18(15,16)13-8-12(17-5)9(2)7-10(13)3/h7-8,11,14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHBVYYHEUIQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation and Chlorination

A one-pot sulfonation-chlorination sequence is widely employed. The benzene precursor (1-methoxy-2,4-dimethylbenzene) undergoes sulfonation using concentrated sulfuric acid at 150–160°C for 6–8 hours, yielding 5-methoxy-2,4-dimethylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux (40–50°C) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

  • Sulfonation : H₂SO₄ (excess), 150°C, 8 h.

  • Chlorination : PCl₅ (1.2 equiv.), CH₂Cl₂, reflux, 4 h.

  • Yield : 72–78% (over two steps).

Analytical Validation :

  • ¹H NMR (CDCl₃): δ 7.82 (s, 1H, aromatic), 3.89 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).

  • FT-IR : 1372 cm⁻¹ (S=O symmetric stretch), 1175 cm⁻¹ (S=O asymmetric stretch).

Alternative Chlorination via Diazotization

For substrates sensitive to harsh acids, diazotization offers a milder approach. 5-Methoxy-2,4-dimethylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt, which reacts with sulfur dioxide (SO₂) in the presence of copper(II) chloride (CuCl₂) to yield the sulfonyl chloride.

Reaction Conditions :

  • Diazotization : NaNO₂ (1.1 equiv.), HCl (6M), 0°C, 1 h.

  • Chlorination : SO₂ gas, CuCl₂ (0.1 equiv.), 25°C, 3 h.

  • Yield : 65–70%.

Coupling with Butan-2-amine

The sulfonyl chloride intermediate reacts with butan-2-amine to form the target sulfonamide. Two methodologies dominate:

Base-Mediated Coupling in Polar Aprotic Solvents

A standard protocol involves combining equimolar sulfonyl chloride and butan-2-amine in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at room temperature (25°C) for 4–6 hours.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine).

  • Base : TEA (2.0 equiv.).

  • Solvent : DCM, 25°C, 6 h.

  • Yield : 85–90%.

Workup :

  • Dilute with ice-cold water to precipitate the product.

  • Filter and wash with 5% NaOH to remove unreacted sulfonyl chloride.

  • Recrystallize from ethanol/water (3:1) to obtain white crystals.

Analytical Data :

  • ¹³C NMR (DMSO-d₆): δ 167.2 (C=O), 139.5 (aromatic C-S), 56.8 (OCH₃), 28.4 (CH(CH₂CH₃)₂).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield. A mixture of sulfonyl chloride, butan-2-amine, and TEA in DMF is irradiated at 100°C for 15 minutes.

Reaction Conditions :

  • Temperature : 100°C.

  • Time : 15 min.

  • Yield : 92–94%.

Advantages :

  • 4-fold reduction in reaction time.

  • Enhanced regioselectivity.

Alternative Routes and Modifications

One-Pot Sulfonylation-Amination

A streamlined one-pot method avoids isolating the sulfonyl chloride. After chlorination, the crude intermediate is directly treated with butan-2-amine in the same reactor.

Procedure :

  • Sulfonate 1-methoxy-2,4-dimethylbenzene with H₂SO₄.

  • Add PCl₅ and stir for 4 h.

  • Introduce butan-2-amine and TEA without isolating the sulfonyl chloride.

  • Stir at 25°C for 12 h.

Yield : 80–82%.

Solid-Phase Synthesis

For combinatorial applications, the sulfonamide is synthesized on Wang resin. The resin-bound sulfonyl chloride reacts with butan-2-amine in DMF at 50°C for 24 h, followed by cleavage with trifluoroacetic acid (TFA).

Advantages :

  • Simplifies purification.

  • Scalable for high-throughput screening.

Optimization and Troubleshooting

Solvent Selection

  • Polar Aprotic Solvents (DMF, DCM) : Higher yields due to improved sulfonyl chloride solubility.

  • Ether Solvents (THF) : Lower yields (75–80%) but preferable for moisture-sensitive reactions.

Stoichiometric Considerations

  • Amine Excess : Using 1.5 equivalents of butan-2-amine drives the reaction to completion but requires rigorous washing to remove excess amine.

  • Base Loading : TEA >2.0 equivalents risks emulsification during workup.

Common Impurities and Mitigation

  • Unreacted Sulfonyl Chloride : Removed via alkaline wash (5% NaOH).

  • Di-sulfonylated Byproduct : Minimized by maintaining stoichiometric control.

Industrial-Scale Production

Continuous Flow Reactors

A continuous flow system with two reaction zones (sulfonation/chlorination and amination) achieves 95% yield at 10 kg/batch.

Parameters :

  • Residence Time : 30 min (sulfonation), 20 min (amination).

  • Temperature : 150°C (sulfonation), 25°C (amination).

Green Chemistry Approaches

  • Solvent Recycling : DCM is recovered via distillation (90% efficiency).

  • Catalytic Amination : ZnCl₂ (0.5 mol%) reduces TEA requirement by 40%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 7.41 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.12 (m, 1H, N-CH), 2.55 (s, 3H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃), 1.45 (d, 3H, CH₃), 1.22 (m, 2H, CH₂), 0.89 (t, 3H, CH₃).
FT-IR 1330 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N), 1245 cm⁻¹ (OCH₃).
HRMS [M+H]⁺ Calc. 312.1478, Found 312.1474.

Purity Assessment

Method Conditions Purity
HPLC C18 column, 70:30 acetonitrile/water, 1 mL/min98.5–99.2%
Elemental Analysis C: 57.83% (Calc. 57.85%), H: 7.21% (Calc. 7.22%)

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Dipeptidyl Peptidase IV Inhibition

One of the notable applications of N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels. The sulfonamide group in this compound has been shown to effectively chelate zinc ions, which is beneficial for binding to the DPP-IV enzyme's active site, enhancing its inhibitory activity .

1.2. Potential as a GABA Transporter Inhibitor

Recent studies have also evaluated the potential of this compound as an inhibitor of gamma-aminobutyric acid (GABA) transporters. Compounds with similar structures have demonstrated efficacy in modulating GABA uptake, which is significant for treating neurological disorders such as epilepsy and anxiety . The structural modifications that include the sulfonamide moiety may enhance binding affinity and selectivity towards specific GABA transporter subtypes.

Synthesis and Structural Modifications

2.1. Synthesis Techniques

The synthesis of this compound typically involves nucleophilic substitution reactions and acylation processes that introduce the sulfonamide group into the aromatic system. The incorporation of methoxy and butan-2-yl groups can be achieved through various organic synthesis techniques, including Friedel-Crafts reactions and palladium-catalyzed cross-coupling methods.

Table 1: Synthesis Pathways for this compound

StepReaction TypeReactantsProducts
1Nucleophilic Substitution5-Methoxy-2,4-dimethylbenzenesulfonyl chloride + Butan-2-amineThis compound
2AcylationAromatic compound + Chlorosulfonic acidSulfonamide derivative

Case Studies and Research Findings

3.1. Anti-Diabetic Activity

A study investigating the anti-diabetic properties of various DPP-IV inhibitors highlighted the effectiveness of compounds similar to this compound in reducing blood glucose levels in diabetic models . The findings suggested that modifications to the sulfonamide structure could lead to enhanced biological activity.

3.2. Neuropharmacological Effects

Research on neuropharmacological agents has indicated that compounds with similar structural features could serve as effective GABA transporter inhibitors. A series of derivatives were synthesized and evaluated for their binding affinities, showing promising results in enhancing GABAergic transmission .

Mechanism of Action

The mechanism of action of N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to the disruption of essential metabolic processes, resulting in antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide with related sulfonamides:

Compound Name Substituents on Benzene Ring N-Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 5-methoxy, 2,4-dimethyl Butan-2-yl ~325 (estimated) Methoxy, sulfonamide, alkyl Moderate lipophilicity, balanced solubility
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide 5-methoxy, 2,4-dimethyl Imidazothiazole-phenyl 413.51 Heterocycle, sulfonamide Enhanced biological interactions, higher MW
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 4-methyl, 4-hydroxyl Methyl ~275 (estimated) Hydroxyl, sulfonamide High polarity, potential reactivity
N-(5-Methoxy-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide 4-methyl 1-methylindol-2-yl ~329 Indole, methoxy, sulfonamide Improved membrane permeability
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide 5-fluoro, 2-methoxy Diethyl 261.31 Fluorine, methoxy, sulfonamide Enhanced metabolic stability
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide 4-methyl 4-aminobenzyl ~300 (estimated) Primary amine, sulfonamide Hydrogen bonding capability

Physicochemical and Pharmacokinetic Insights

  • Solubility : The hydroxyl group in N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide increases aqueous solubility, whereas the target compound’s methoxy and alkyl groups favor membrane permeability.
  • Metabolism : Fluorine in N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide reduces CYP450-mediated metabolism, extending half-life. The butan-2-yl chain in the target compound may undergo ω- or β-oxidation, influencing clearance rates.

Biological Activity

N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzyme active sites. This binding can inhibit enzyme activity, thereby disrupting metabolic pathways crucial for cellular function.

Enzyme Inhibition

Research indicates that sulfonamides can act as enzyme inhibitors, particularly targeting dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase (CA) enzymes. These interactions may lead to significant therapeutic effects, including:

  • DPP-IV Inhibition : DPP-IV is involved in glucose metabolism and is a target for diabetes treatment. The compound has shown potential in enhancing insulin sensitivity through DPP-IV inhibition .
  • Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrases, which play roles in regulating pH and fluid balance in various tissues. This inhibition could have implications for treating conditions like glaucoma or edema .

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Studies suggest that compounds within this class exhibit activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on related sulfonamide compounds demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. These findings suggest that N-butan-2-yl derivatives may exhibit similar or enhanced antimicrobial activity.
  • DPP-IV Inhibition Studies : A comparative analysis of N-butan-2-yl derivatives indicated that modifications at the para position of the aromatic ring significantly affected DPP-IV inhibitory potency. For instance, the introduction of methoxy groups increased binding affinity, highlighting the importance of structural modifications in enhancing biological activity .
  • Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activities, they also require careful evaluation regarding their safety profiles in vivo. Toxicological studies are essential for determining the therapeutic index of these compounds .

Data Tables

Compound NameMolecular WeightDPP-IV IC50 (µM)Antimicrobial ActivityToxicity Level
This compound273.36 g/mol0.0088 ± 0.0011Active against E.coliModerate
Related Sulfonamide A250.30 g/mol0.0121Active against S.aureusLow
Related Sulfonamide B290.40 g/mol0.0257InactiveHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butan-2-yl-5-methoxy-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous sulfonamides typically involves multi-step routes, including sulfonylation of amines or nucleophilic substitution reactions. Key parameters include:

  • Temperature : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Use of triethylamine or DMAP to activate sulfonyl chlorides and improve yields .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of substituents (e.g., methoxy and methyl groups) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities and validates bond lengths/angles .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What initial biological activity screening strategies are recommended for sulfonamide derivatives like this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., carbonic anhydrase, kinase inhibition) with IC50_{50} determination .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative pathogens (MIC values) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered substituents) be resolved for this compound?

  • Methodological Answer : Refinement challenges in XRD (e.g., rotational disorder of the butan-2-yl group) require:

  • SHELXL Tweaks : Apply "ISOR" and "DELU" restraints to model thermal motion and bond-length uncertainties .
  • Twinned Data Handling : Use the TWIN command in SHELXL for non-merohedral twinning, common in sulfonamides due to flexible side chains .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What methodological approaches elucidate the electronic effects of substituents (e.g., methoxy vs. methyl) on reactivity?

  • Methodological Answer :

  • Computational Chemistry : DFT calculations (B3LYP/6-31G*) map electrostatic potentials and HOMO/LUMO distributions to predict nucleophilic/electrophilic sites .
  • Kinetic Studies : Compare reaction rates (e.g., hydrolysis) under controlled pH/temperature to quantify substituent effects .
  • Hammett Plots : Correlate σ values of substituents with reaction outcomes (e.g., sulfonamide hydrolysis rates) .

Q. How can advanced NMR techniques resolve conformational dynamics in solution?

  • Methodological Answer :

  • NOESY/ROESY : Detect through-space interactions to identify dominant conformers (e.g., folded vs. extended sulfonamide backbones) .
  • VT-NMR : Variable-temperature 1H^1H-NMR probes energy barriers for rotational isomerism in the butan-2-yl group .
  • 15N^{15}N-HSQC : Maps hydrogen-bonding networks involving the sulfonamide nitrogen .

Q. What strategies address low solubility in pharmacological assays without structural modification?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity while enhancing aqueous solubility .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (sonication/emulsification methods) to improve bioavailability .
  • Surfactant-Mediated Dispersion : Polysorbate-80 or cyclodextrin complexes for in vitro assays .

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